3-Cyclopentoxy-4-nitrobenzyl alcohol
Description
3-Cyclopentoxy-4-nitrobenzyl alcohol is a substituted benzyl alcohol derivative featuring a nitro group at the para position (C4) and a cyclopentyl ether (cyclopentoxy) group at the meta position (C3). Its molecular formula is C₁₂H₁₅NO₄, with an estimated molecular weight of 237.25 g/mol (calculated based on structural analogs). The nitro group confers electron-withdrawing properties, which may enhance the acidity of the benzyl alcohol hydroxyl group, while the bulky cyclopentoxy substituent introduces steric hindrance and lipophilicity. Though direct synthesis data for this compound is absent in the provided evidence, analogous nitrobenzyl alcohols are typically synthesized via nitration or reduction pathways.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(3-cyclopentyloxy-4-nitrophenyl)methanol |
InChI |
InChI=1S/C12H15NO4/c14-8-9-5-6-11(13(15)16)12(7-9)17-10-3-1-2-4-10/h5-7,10,14H,1-4,8H2 |
InChI Key |
UCVRHQYQDFVOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-cyclopentoxy-4-nitrobenzyl alcohol with key analogs, highlighting substituent effects on physical and chemical properties:
Key Observations:
Substituent Effects on Acidity : The nitro group’s electron-withdrawing nature increases the hydroxyl group’s acidity compared to methoxy or alkoxy substituents. For example, 4-nitrobenzyl alcohol (pKa ~14.5) is more acidic than unsubstituted benzyl alcohol (pKa ~15.4).
Steric and Lipophilic Effects : The cyclopentoxy group in the target compound enhances lipophilicity (logP ~2.5 estimated), making it more suitable for lipid membrane penetration than smaller substituents like methoxy (logP ~1.2 for 4-methoxy-3-nitrobenzyl alcohol).
Thermal Stability : Bulky substituents (e.g., cyclopentoxy) may lower melting points due to disrupted crystal packing. For instance, 4-chloro-3-nitrobenzyl alcohol (mp 62–64°C) has a lower melting point than 4-nitrobenzyl alcohol (mp 92–94°C) despite a higher molecular weight, likely due to chloro’s steric effects.
Reactivity : Nitro groups facilitate reduction to amines, a key step in pharmaceutical synthesis. The cyclopentoxy group’s stability under basic conditions may allow selective functionalization of the nitro group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
